molecular formula C15H7Cl2NO4 B5525612 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B5525612
M. Wt: 336.1 g/mol
InChI Key: ZARVINMEVJCESJ-UHFFFAOYSA-N
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Description

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H7Cl2NO4 and its molecular weight is 336.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.9752131 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs have been developed as novel fluorescence probes to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and hypochlorite (−OCl), differentiating from other reactive oxygen species. These probes are advantageous for studying hROS and −OCl roles in biological and chemical applications due to their resistance to light-induced autoxidation and applicability in visualizing −OCl in stimulated neutrophils (Setsukinai et al., 2003).

Novel Synthesis Methods for Isoindolin-1-One Derivatives

An effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one has been developed. This method showcases the potential of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds (Tkachuk et al., 2020).

Coordination Polymers and Photophysical Properties

Lanthanide-based coordination polymers assembled from 3,5-dihydroxy benzoic acid derivatives have been synthesized, highlighting their structures and photophysical properties. These findings contribute to the understanding of light harvesting and luminescence efficiencies in solid-state materials (Sivakumar et al., 2011).

Triphenyltin(IV) Carboxylates with Isoindolin-2-Yl

The synthesis and characterization of triphenyltin(IV) carboxylates using 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid and related derivatives have been explored. These complexes form 1D molecular chains through intermolecular C–H···O hydrogen bonds, offering insights into the design of supramolecular structures with potential applications in materials science (Liu et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely.

Properties

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO4/c16-10-5-8-9(6-11(10)17)14(20)18(13(8)19)12-4-2-1-3-7(12)15(21)22/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVINMEVJCESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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